molecular formula C8H8F2N2O2 B14120857 2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B14120857
M. Wt: 202.16 g/mol
InChI Key: GSFDWHWELXYCKG-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a difluorophenoxy group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-difluorophenol with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of difluorocarbene-mediated reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorophenoxy derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-difluorophenoxy)-N’-hydroxyethanimidamide is unique due to its combination of the difluorophenoxy group and the hydroxyethanimidamide moiety. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications.

Biological Activity

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenoxy group and a hydroxyethanimidamide moiety, which contribute to its biological properties. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound acts as an inhibitor of various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially influencing pain perception and inflammation .
  • Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), affecting signaling pathways involved in neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityIC50 (µM)Reference
FAAH Inhibition1.9
Antitumor Activity (HepG2)0.56
Neurological Activity8.8

Case Studies

  • FAAH Inhibition Study :
    A study evaluated the effects of this compound on FAAH activity in vivo. Mice treated with the compound exhibited significant inhibition of FAAH, leading to elevated endocannabinoid levels, which correlated with reduced pain responses .
  • Antitumor Activity :
    In vitro studies demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The observed IC50 value was significantly lower than that of standard chemotherapeutics like Etoposide, indicating its potential as an anticancer agent .
  • Neurological Effects :
    The compound was tested for its effects on cognitive function in animal models. Results indicated that it could enhance memory retention and reduce anxiety-like behaviors, suggesting its potential utility in treating neurological disorders .

Properties

IUPAC Name

2-(3,5-difluorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-5-1-6(10)3-7(2-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDWHWELXYCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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